

Application Notes: Live-Cell Imaging of Osteoclast Activity with Fortical Exposure

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Compound of Interest

Compound Name: Fortical

Cat. No.: B7823903

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Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, a fundamental process in skeletal remodeling and calcium homeostasis.[1][2] Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis. **Fortical** (calcitonin-salmon) is a synthetic polypeptide hormone that effectively inhibits osteoclast-mediated bone resorption.[3][4][5] Live-cell imaging offers a dynamic and quantitative approach to investigate the cellular mechanisms underlying the effects of **Fortical** on osteoclast function in real-time. These application notes provide detailed protocols for live-cell imaging of osteoclast activity following exposure to **Fortical**, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action: Fortical (Calcitonin-Salmon)

Fortical exerts its inhibitory effect by directly binding to calcitonin receptors (CTR) on the surface of osteoclasts. The CTR is a G-protein coupled receptor, and its activation by calcitonin triggers multiple downstream signaling pathways. The primary pathways involved are the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium ($[Ca^{2+}]_i$). These signaling events lead to the rapid and reversible disruption of the osteoclast's cytoskeleton, loss of the ruffled border (the primary site of bone resorption), and a decrease in cell motility, ultimately inhibiting bone resorption.

Experimental Protocols

Protocol 1: In Vitro Osteoclastogenesis

Objective: To generate mature, bone-resorbing osteoclasts from precursor cells for live-cell imaging studies.

Materials:

- Mouse bone marrow-derived macrophages (BMMs) or RAW 264.7 cell line.
- Alpha-MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Macrophage Colony-Stimulating Factor (M-CSF).
- Receptor Activator of Nuclear Factor- κ B Ligand (RANKL).
- Culture plates suitable for microscopy (e.g., glass-bottom dishes or bone-mimetic coated plates).

Procedure:

- Cell Seeding: Seed BMMs or RAW 264.7 cells onto the chosen culture substrate.
- Differentiation: For BMMs, culture in the presence of M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 5-7 days. For RAW 264.7 cells, culture with RANKL (e.g., 50 ng/mL) for 4-5 days.
- Medium Change: Replace the culture medium every 2-3 days.
- Verification: Confirm the presence of mature, multinucleated (≥ 3 nuclei), TRAP-positive osteoclasts before commencing live-cell imaging.

Protocol 2: Live-Cell Imaging of Bone Resorption

Objective: To visualize and quantify the inhibitory effect of **Fortical** on osteoclast resorption activity in real-time.

Materials:

- Mature osteoclasts cultured on a resorbable, transparent substrate (e.g., calcium phosphate-coated plates).
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- **Fortical** (calcitonin-salmon) solution.
- Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
- Image analysis software (e.g., ImageJ).

Procedure:

- Preparation: Replace the culture medium with live-cell imaging medium and allow the cells to acclimate in the imaging chamber.
- Baseline Imaging: Acquire time-lapse images of the osteoclasts and the substrate at regular intervals (e.g., every 30-60 minutes) for a baseline period (e.g., 2-4 hours).
- **Fortical** Treatment: Add **Fortical** to the culture medium at the desired final concentration (e.g., 1-100 nM).
- Time-Lapse Imaging: Continue acquiring time-lapse images for an extended period (e.g., 12-24 hours) to monitor changes in resorption pit formation.
- Quantification: At the end of the experiment, quantify the resorbed area using image analysis software. The substrate can be stained with calcein or silver nitrate for better visualization of the pits.

Protocol 3: Live-Cell Imaging of Intracellular Calcium ([Ca²⁺]_i)

Objective: To monitor the acute changes in intracellular calcium levels in osteoclasts upon **Fortical** stimulation.

Materials:

- Mature osteoclasts cultured on glass-bottom dishes.
- Calcium-sensitive fluorescent probe (e.g., Fura-2 AM, Fluo-4 AM).
- Pluronic F-127.
- Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium).
- **Fortical** (calcitonin-salmon) solution.
- Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or standard fluorescence imaging.

Procedure:

- **Dye Loading:** Incubate the osteoclasts with a solution of the calcium probe (e.g., 2-5 μ M Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C.
- **Washing:** Gently wash the cells with imaging buffer to remove excess dye.
- **Baseline Imaging:** Acquire baseline fluorescence images for 1-2 minutes.
- **Fortical Addition:** Add **Fortical** to the imaging buffer while continuously acquiring images.
- **Time-Lapse Acquisition:** Record the rapid changes in fluorescence intensity over the next 5-10 minutes.
- **Data Analysis:** Analyze the fluorescence intensity changes over time to quantify the peak $[Ca^{2+}]_i$ and the kinetics of the response.

Data Presentation

Table 1: Quantitative Analysis of **Fortical**'s Effect on Osteoclast Resorption

Treatment Group	Resorption Pit Area (% of Control)	Number of Resorption Pits (% of Control)
Vehicle Control	100 ± 12.5	100 ± 9.8
Fortical (1 nM)	65 ± 8.2	72 ± 7.5
Fortical (10 nM)	32 ± 5.1	41 ± 6.3
Fortical (100 nM)	15 ± 3.9	23 ± 4.1

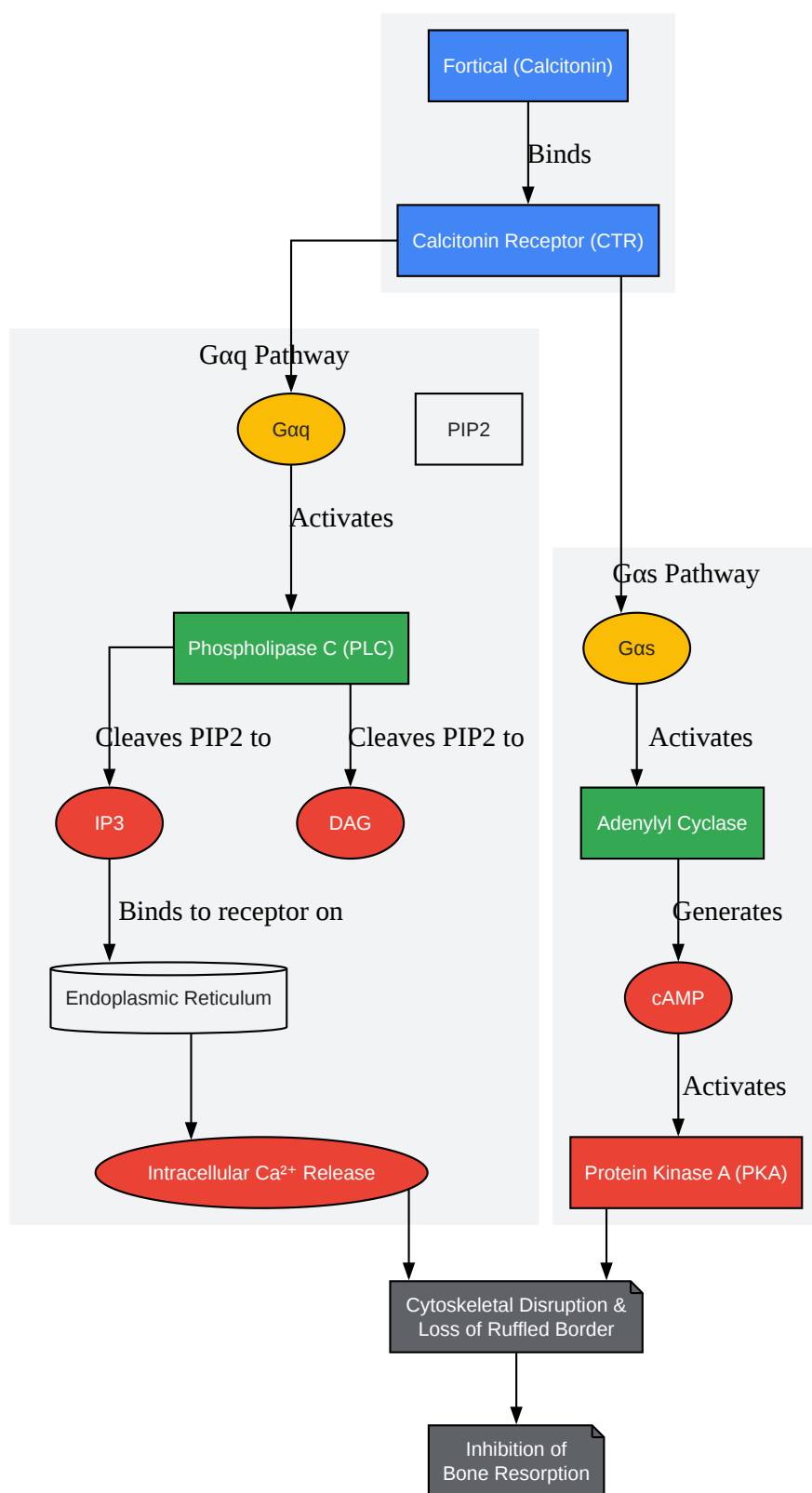
Note: Data are representative and expressed as mean ± standard deviation.

Table 2: Quantitative Analysis of **Fortical**-Induced Intracellular Calcium Mobilization

Treatment Group	Peak Intracellular [Ca ²⁺] (nM)	Time to Peak (seconds)
Basal	105 ± 15	-
Fortical (10 nM)	450 ± 55	28 ± 5
Fortical (100 nM)	780 ± 92	15 ± 3

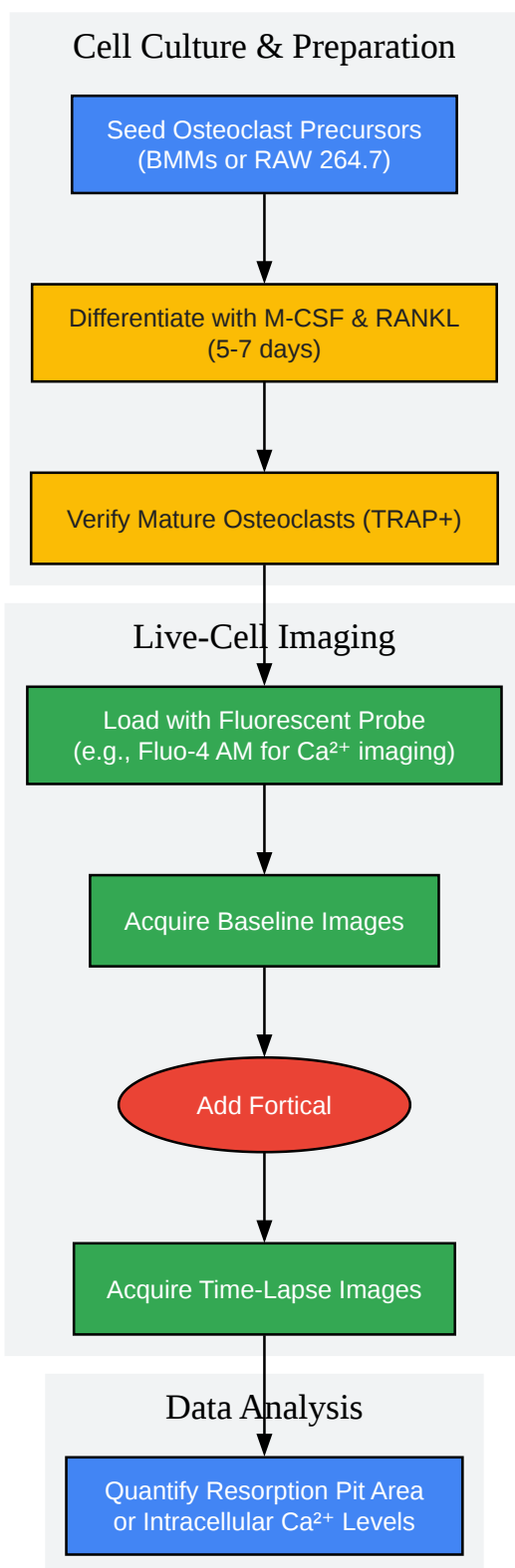
Note: Data are representative and expressed as mean ± standard deviation.

Visualizations



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Caption: **Fortical** signaling pathway in osteoclasts.



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Caption: Experimental workflow for live-cell imaging.

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